3-Isopropoxy-2-cyclopentenone
CAS No.: 138509-46-3
Cat. No.: VC21225854
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138509-46-3 |
---|---|
Molecular Formula | C8H12O2 |
Molecular Weight | 140.18 g/mol |
IUPAC Name | 3-propan-2-yloxycyclopent-2-en-1-one |
Standard InChI | InChI=1S/C8H12O2/c1-6(2)10-8-4-3-7(9)5-8/h5-6H,3-4H2,1-2H3 |
Standard InChI Key | SSSFRZWTJVFYJA-UHFFFAOYSA-N |
SMILES | CC(C)OC1=CC(=O)CC1 |
Canonical SMILES | CC(C)OC1=CC(=O)CC1 |
Introduction
Chemical Identity and Structure
Basic Information
3-Isopropoxy-2-cyclopentenone is an organic compound with the molecular formula C8H12O2 . This compound features a cyclopentenone ring with an isopropoxy group attached at the 3-position, creating a structure that combines both cyclic ketone and ether functionality . The combination of these structural elements contributes to its particular chemical behavior and reactivity patterns.
Physical and Chemical Properties
The compound has a molecular weight of 140.18 g/mol, calculated based on its constituent elements . The structure consists of a five-membered ring with an isopropoxy substituent (OCH(CH3)2) attached to the carbon at position 3, and a ketone group at position 1, with a double bond between positions 2 and 3 . This arrangement creates an α,β-unsaturated ketone system within a cyclic structure, which influences its chemical reactivity.
Table 1: Basic Physical and Chemical Properties
Structural Features
The cyclopentenone backbone of this compound possesses an α,β-unsaturated carbonyl system, which typically exhibits electron-deficient character at the β-carbon position. The presence of the isopropoxy group at position 3 modifies the electronic distribution across the molecule, potentially affecting its reactivity in various chemical transformations. The compound's structure suggests it may participate in reactions typical of enones, including conjugate additions and cycloadditions.
Nomenclature and Identification
Systematic Naming
According to IUPAC nomenclature conventions, the compound is systematically named as 3-propan-2-yloxycyclopent-2-en-1-one . This name precisely describes the molecular arrangement, indicating a cyclopent-2-en-1-one structure with a propan-2-yloxy (isopropoxy) substituent at position 3.
Alternative Names and Identifiers
The compound is known by several alternative names and identifiers in chemical databases and literature:
Table 2: Alternative Names and Identifiers
Chemical Notation Systems
For computational and database purposes, the compound can be represented through several standardized chemical notation systems:
Table 3: Chemical Notation Systems
Notation System | Value |
---|---|
InChI | InChI=1S/C8H12O2/c1-6(2)10-8-4-3-7(9)5-8/h5-6H,3-4H2,1-2H3 |
InChIKey | SSSFRZWTJVFYJA-UHFFFAOYSA-N |
SMILES | CC(C)OC1=CC(=O)CC1 |
These notation systems provide unique string representations of the chemical structure, enabling accurate identification across different chemical databases and facilitating computational analysis.
Structural Chemistry
Bond Arrangement and Configuration
The structure of 3-Isopropoxy-2-cyclopentenone features a five-membered ring with specific bond arrangements. The double bond between positions 2 and 3, coupled with the carbonyl group at position 1, creates an α,β-unsaturated system that is electronically conjugated . The isopropoxy group is attached to position 3 via an ether linkage, creating an oxygen bridge between the ring and the isopropyl moiety.
Electron Distribution and Functional Groups
The compound contains two key functional groups:
-
A ketone (C=O) at position 1 of the cyclopentenone ring
-
An isopropoxy (OCH(CH3)2) ether group at position 3
The α,β-unsaturated ketone functionality typically creates a region of partial positive charge at the β-carbon due to the electron-withdrawing effect of the carbonyl group through resonance. The isopropoxy group, being electron-donating, may partially counteract this effect, potentially modifying the reactivity patterns compared to unsubstituted cyclopentenones.
Chemical Reactivity
Structure-Activity Relationships
The specific arrangement of functional groups in 3-Isopropoxy-2-cyclopentenone would influence its chemical behavior. The isopropoxy group, being relatively bulky, might provide steric hindrance that affects the approach of reagents to the reaction sites. Additionally, the electronic effects of this group would modulate the reactivity of both the carbonyl and the double bond through inductive and resonance effects.
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